molecular formula C27H22N2O3 B11694488 N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Cat. No.: B11694488
M. Wt: 422.5 g/mol
InChI Key: CZWJJMAFNNKRHR-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a complex organic compound that features a naphthalene ring, a benzoxazole ring, and a propoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide typically involves multi-step organic reactions. . This reaction is known for its high yield and regioselectivity. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structural features allow it to interact with various biological molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is unique due to its combination of a naphthalene ring, a benzoxazole ring, and a propoxybenzamide group. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C27H22N2O3/c1-2-14-31-23-9-5-8-20(16-23)26(30)28-22-12-13-25-24(17-22)29-27(32-25)21-11-10-18-6-3-4-7-19(18)15-21/h3-13,15-17H,2,14H2,1H3,(H,28,30)

InChI Key

CZWJJMAFNNKRHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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